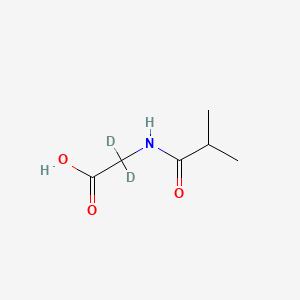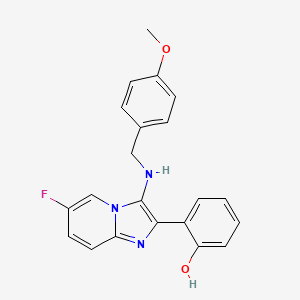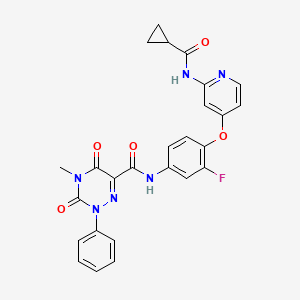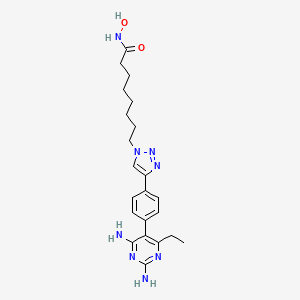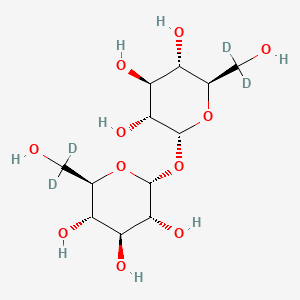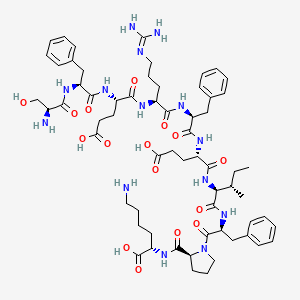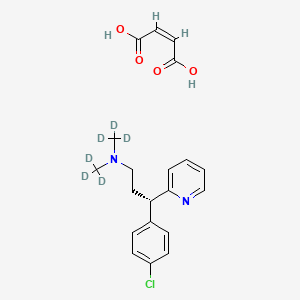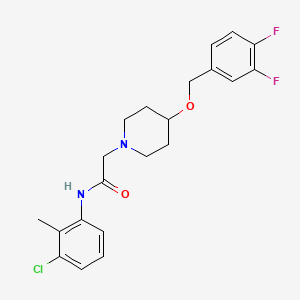
D4R antagonis-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of D4R antagonis-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of diazaspirocyclic structures . Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes.
Análisis De Reacciones Químicas
D4R antagonis-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
D4R antagonis-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
D4R antagonis-2 exerts its effects by binding to the dopamine D4 receptor and inhibiting its activity. The compound forms a strong salt bridge with the aspartate residue D3.32 in the receptor, which initiates the inhibition process. This interaction prevents the receptor from undergoing conformational changes required for activation, thereby blocking the downstream signaling pathways . The compound also exhibits repulsive interactions with the serine residue S5.46, which further distinguishes it from agonists that activate the receptor .
Comparación Con Compuestos Similares
D4R antagonis-2 is unique in its high selectivity and potency for the dopamine D4 receptor. Similar compounds include:
Quinpirole: An agonist that activates the dopamine D2-like receptors, including D2, D3, and D4 receptors.
N-0437: Another agonist that targets the dopamine D2-like receptors.
PHNO: A selective agonist for the dopamine D2-like receptors.
Domperidone: An antagonist that inhibits the dopamine D2-like receptors.
Nemonapride: Another antagonist that targets the dopamine D2-like receptors.
(−)-Sulpiride: A selective antagonist for the dopamine D2-like receptors.
This compound stands out due to its specific inhibition of the dopamine D4 receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes.
Propiedades
Fórmula molecular |
C21H23ClF2N2O2 |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-[4-[(3,4-difluorophenyl)methoxy]piperidin-1-yl]acetamide |
InChI |
InChI=1S/C21H23ClF2N2O2/c1-14-17(22)3-2-4-20(14)25-21(27)12-26-9-7-16(8-10-26)28-13-15-5-6-18(23)19(24)11-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,25,27) |
Clave InChI |
NXHYXFTYHKKMBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC(CC2)OCC3=CC(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)

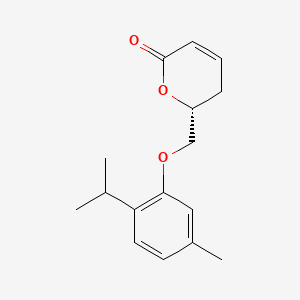
![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)

